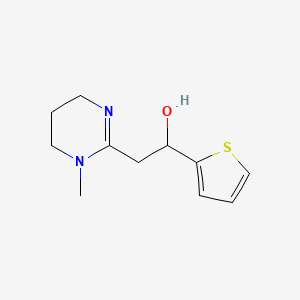
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene group and the ethanol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including distillation, crystallization, or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(furan-2-yl)-
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(benzofuran-2-yl)-
Uniqueness
Compared to similar compounds, Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- may exhibit unique properties due to the presence of the thiophene ring
Propiedades
Número CAS |
21446-81-1 |
|---|---|
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C11H16N2OS/c1-13-6-3-5-12-11(13)8-9(14)10-4-2-7-15-10/h2,4,7,9,14H,3,5-6,8H2,1H3 |
Clave InChI |
QMSQNAXWXPUGME-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN=C1CC(C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
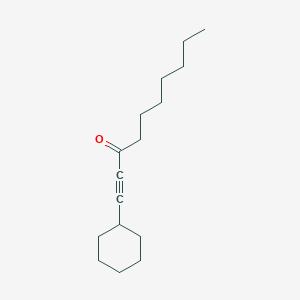
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
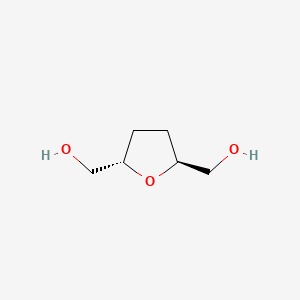
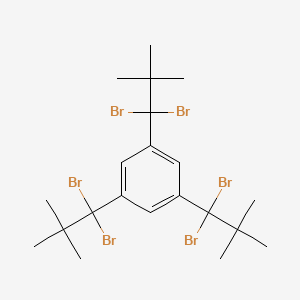
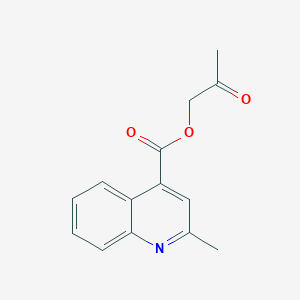
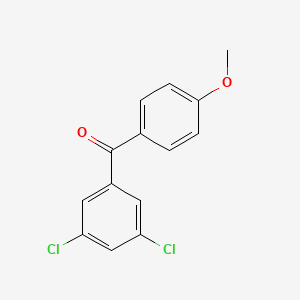
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
